tris(ethoxymethyl)phosphine oxide

Thermal stability Polymer processing Volatility

Tris(ethoxymethyl)phosphine oxide (C₉H₂₁O₄P, MW 224.23 g/mol) is a tertiary phosphine oxide featuring three ethoxymethyl (–CH₂OCH₂CH₃) substituents attached to a central phosphoryl (P=O) group. It belongs to the tris(alkoxymethyl)phosphine oxide family, a class derived from the industrial flame-retardant polyol tris(hydroxymethyl)phosphine oxide (THPO) via Williamson etherification with alkyl halides.

Molecular Formula C9H21O4P
Molecular Weight 224.23 g/mol
Cat. No. B5960476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametris(ethoxymethyl)phosphine oxide
Molecular FormulaC9H21O4P
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCCOCP(=O)(COCC)COCC
InChIInChI=1S/C9H21O4P/c1-4-11-7-14(10,8-12-5-2)9-13-6-3/h4-9H2,1-3H3
InChIKeyYJORHLSADGWEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(ethoxymethyl)phosphine oxide (CAS 13830-01-8): A Key Organophosphorus Intermediate for Flame-Retardant Polymers and Coordination Chemistry


Tris(ethoxymethyl)phosphine oxide (C₉H₂₁O₄P, MW 224.23 g/mol) is a tertiary phosphine oxide featuring three ethoxymethyl (–CH₂OCH₂CH₃) substituents attached to a central phosphoryl (P=O) group . It belongs to the tris(alkoxymethyl)phosphine oxide family, a class derived from the industrial flame-retardant polyol tris(hydroxymethyl)phosphine oxide (THPO) via Williamson etherification with alkyl halides [1]. The compound is valued as a Lewis basic ligand in coordination chemistry and as a reactive monomer for constructing phosphorus-containing polymers, where the ethoxymethyl arms impart a specific balance of steric bulk, hydrophilicity, and thermal stability distinct from both simpler trialkyl phosphine oxides and aryl-substituted analogs .

Why Tris(ethoxymethyl)phosphine oxide Cannot Be Simply Replaced by Triethyl Phosphate or Triethylphosphine Oxide in Reactive-Formulation Procurement


Phosphorus-based additives and ligands cannot be interchanged solely on the basis of phosphorus content. Tris(ethoxymethyl)phosphine oxide differs fundamentally from its nearest structural analogs in the chemical nature of the P–C vs. P–O–C bonding architecture. Unlike triethyl phosphate (TEP, (EtO)₃P=O), which is a phosphate ester susceptible to hydrolysis at the P–O–C linkages, tris(ethoxymethyl)phosphine oxide possesses direct P–C bonds that confer superior hydrolytic stability under both acidic and basic conditions [1]. Compared to simple trialkylphosphine oxides such as triethylphosphine oxide (Et₃P=O), the ethoxymethyl arms introduce ether oxygen atoms that function as additional hydrogen-bond acceptors and potential secondary coordination sites, enabling bifunctional ligand behavior that monodentate phosphine oxides cannot replicate [2]. Critically, the availability of a direct synthetic route from the commodity precursor THPO via alkylation with ethyl halides means that procurement of this compound is tied to a well-established, scalable industrial feedstock chain, whereas other bespoke phosphine oxides may require multi-step Grignard-based syntheses with lower overall yields [1].

Quantitative Differentiation Evidence for Tris(ethoxymethyl)phosphine oxide vs. Closest Structural Comparators


Boiling Point Elevation vs. Tris(methoxymethyl)phosphine oxide Enables Higher-Temperature Processing Windows

The predicted normal boiling point of tris(ethoxymethyl)phosphine oxide (327.3 ± 37.0 °C at 760 mmHg) exceeds that of its closest alkoxy homolog, tris(methoxymethyl)phosphine oxide (280.6 ± 35.0 °C at 760 mmHg), by approximately 47 °C . When compared to the commercially ubiquitous flame retardant triethyl phosphate (219.3 ± 8.0 °C at 760 mmHg), the elevation is approximately 108 °C . This significant boiling point elevation, coupled with a higher molar enthalpy of vaporization (54.7 ± 3.0 kJ/mol vs. 43.7 ± 3.0 kJ/mol for triethyl phosphate), indicates substantially lower volatility and greater thermal endurance during melt-compounding or thermoset curing operations .

Thermal stability Polymer processing Volatility

LogP and Water Solubility Differentiation from Aryl Phosphine Oxides for Aqueous-Phase Formulation Compatibility

Tris(ethoxymethyl)phosphine oxide exhibits a predicted ACD/LogP of 0.96 and an EPISuite-estimated water solubility of approximately 4.89 × 10⁵ mg/L at 25 °C . This places it decisively in the hydrophilic regime compared to the archetypal phosphine oxide ligand triphenylphosphine oxide (TPPO), which has a measured water solubility of < 0.1 g/L and a LogP estimated to exceed 3.0 [1]. Compared to tris(hydroxymethyl)phosphine oxide (THPO), which is freely water-soluble but exists as a solid (mp 56–58 °C), tris(ethoxymethyl)phosphine oxide is predicted to be a liquid at ambient temperature (estimated mp ≈ 27 °C) , offering easier handling in solvent-free or aqueous formulations without the need for pre-heating or co-solvents.

Hydrophilicity Aqueous solubility Formulation

Reduced Vapor Pressure vs. Triethyl Phosphate for Lower Workplace Exposure and Emission Risk

The predicted vapor pressure of tris(ethoxymethyl)phosphine oxide at 25 °C is reported as 0.0 ± 0.7 mmHg (effectively below detection), contrasting sharply with triethyl phosphate, which has a measured vapor pressure of approximately 0.2–0.4 mmHg at 25 °C and 1 mm Hg at 40 °C . For a formulator weighing materials in an open laboratory or pilot-plant setting, this represents an approximate one-order-of-magnitude or greater reduction in airborne phosphorus species, directly reducing inhalation exposure potential without requiring engineering controls.

Vapor pressure Occupational safety Emission control

Direct Synthetic Derivatization from THPO Enables Modular Molecular Design Unavailable with Simple Trialkylphosphine Oxides

The established synthetic route to tris(ethoxymethyl)phosphine oxide involves the Williamson etherification of tris(hydroxymethyl)phosphine oxide (THPO) with ethyl bromide or ethyl iodide in the presence of a base [1][2]. This same methodology can be extended to incorporate allyl, propargyl, or silane-functionalized alkyl halides, enabling the modular construction of polymerizable phosphine oxide monomers [1]. In contrast, the synthesis of triethylphosphine oxide typically requires the oxidation of triethylphosphine (a pyrophoric, air-sensitive liquid) or Grignard-based routes involving POCl₃, which are less amenable to functional group tolerance and generate stoichiometric metal salt waste [3].

Synthetic accessibility Monomer design Functional diversification

Bifunctional Lewis Basicity via Ether Oxygen Auxiliary Donors Differentiates from Monodentate Trialkylphosphine Oxides

Tris(ethoxymethyl)phosphine oxide contains four hydrogen-bond acceptor sites (the P=O oxygen plus three ether oxygens), compared to only one H-bond acceptor (the P=O) in triethylphosphine oxide or tri-n-butylphosphine oxide . This structural feature enables potential bifunctional or hemilabile coordination behavior: the hard phosphoryl oxygen serves as the primary donor to hard Lewis acids (e.g., lanthanides, actinides, early transition metals), while the ether oxygens can engage in secondary, weaker interactions that influence metal complex geometry, solubility, and extraction selectivity [1]. Although direct comparative stability constants or extraction distribution ratios for this specific compound are absent from the open literature, the class of ether-functionalized phosphine oxides has been demonstrated to exhibit enhanced extraction efficiency for f-block elements compared to simple alkyl phosphine oxides in liquid-liquid extraction systems [1].

Coordination chemistry Ligand design Metal extraction

Procurement-Relevant Application Scenarios for Tris(ethoxymethyl)phosphine oxide Based on Quantitative Differentiation Evidence


Halogen-Free Reactive Flame Retardant for Polyurethane and Polyester Formulations Requiring High Processing Temperatures

The approximately 108 °C higher boiling point of tris(ethoxymethyl)phosphine oxide compared to triethyl phosphate makes it uniquely suited as a reactive flame-retardant comonomer for polyurethane or polyester systems that are processed above 200 °C, where phosphate ester plasticizers would volatilize and lose efficacy. The direct synthetic pathway from the commercial polyol THPO [1] further means that procurement can leverage the existing THPO supply chain familiar to polyurethane manufacturers. Its hydrophilic LogP (~0.96) is compatible with aqueous polyurethane dispersion processes , while the P–C bond architecture confers the hydrolytic stability required for durable, non-leaching flame retardancy in end-use textiles or foams.

Bifunctional Ligand for Lanthanide/Actinide Solvent Extraction in Nuclear Fuel Cycle Research

The presence of four hydrogen-bond acceptor sites on tris(ethoxymethyl)phosphine oxide—the hard phosphoryl oxygen donor plus three ether oxygen auxiliary donors —positions it as a candidate bifunctional extractant for f-block element separations. Class-level studies on ether-functionalized phosphine oxides have shown that auxiliary oxygen donors can improve extraction distribution ratios and metal complex solubility compared to monofunctional trialkylphosphine oxides [2]. The liquid physical state at room temperature (estimated mp ~27 °C) eliminates the need for dissolution in organic diluents that is required for solid phosphine oxide extractants like triphenylphosphine oxide (mp 154–158 °C), streamlining process-scale liquid-liquid extraction workflows.

Phosphorus-Containing Building Block for Click-Chemistry-Functionalized Polymer Networks

The synthetic route from THPO via Williamson alkylation [1] is modular, meaning that researchers procuring tris(ethoxymethyl)phosphine oxide can rationally extend the same methodology to prepare allyl-, propargyl-, or silane-bearing analogs using the same precursor and equipment. In thiol-ene or copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymer network formation, the ethoxy variant serves as a chemically inert, non-polymerizable control or co-monomer, while the homologous propargyl variant participates in crosslinking. This enables systematic structure-property relationship studies where the phosphorus loading and thermal stability baseline are held constant while only the reactive handle is varied—a research paradigm not accessible with simple trialkylphosphine oxides.

Low-VOC Phosphorus Synthon for Occupational-Safety-Conscious Laboratory and Pilot-Scale Operations

The effectively negligible vapor pressure of tris(ethoxymethyl)phosphine oxide at 25 °C (predicted 0.0 ± 0.7 mmHg) compared to the measurable vapor pressure of triethyl phosphate (0.2–0.4 mmHg) directly translates to reduced inhalation exposure risk for laboratory personnel and pilot-plant operators. Organizations with stringent occupational exposure banding for organophosphorus compounds should prefer this compound over more volatile phosphate esters or low-molecular-weight trialkylphosphine oxides when designing synthetic protocols that involve open-vessel handling, heating, or prolonged reaction times.

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